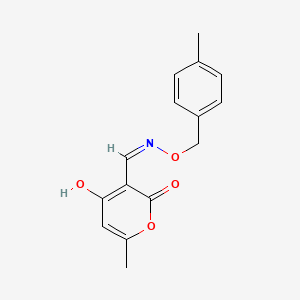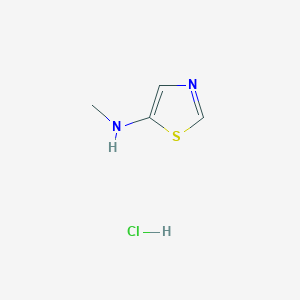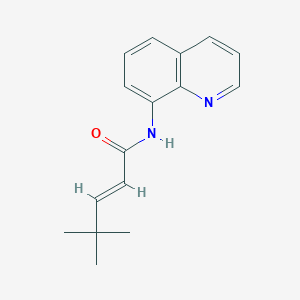
(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-4-methylbenzyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-4-methylbenzyl oxime is a complex organic compound with a unique structure that includes a pyran ring, a carbaldehyde group, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-4-methylbenzyl oxime typically involves multiple steps. One common method starts with the preparation of the pyran ring, followed by the introduction of the carbaldehyde group. The final step involves the formation of the oxime by reacting the aldehyde with hydroxylamine in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-4-methylbenzyl oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-4-methylbenzyl oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-4-methylbenzyl oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, affecting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde: Lacks the oxime group, making it less reactive in certain chemical reactions.
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-benzyl oxime: Similar structure but with a different substituent on the oxime group.
Uniqueness
(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-4-methylbenzyl oxime is unique due to the presence of the 4-methylbenzyl group on the oxime, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C15H15NO4 |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
4-hydroxy-6-methyl-3-[(Z)-(4-methylphenyl)methoxyiminomethyl]pyran-2-one |
InChI |
InChI=1S/C15H15NO4/c1-10-3-5-12(6-4-10)9-19-16-8-13-14(17)7-11(2)20-15(13)18/h3-8,17H,9H2,1-2H3/b16-8- |
Clé InChI |
CCGXRZZXIPUYFP-PXNMLYILSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CO/N=C\C2=C(C=C(OC2=O)C)O |
SMILES canonique |
CC1=CC=C(C=C1)CON=CC2=C(C=C(OC2=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(benzenesulfonyl)-4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14123385.png)


![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123398.png)


![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123436.png)
![N-(4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14123442.png)
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
![1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
